1,3-Dioxolo[4,5-h]quinolin-8(9H)-one
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Overview
Description
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial production. The scalability of the synthetic route makes it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets and pathways. For instance, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
[1,3]Dioxolo[4,5-c]quinoline: A structural analogue with antibacterial properties.
[1,3]Dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one: A compound with potential anticancer activity.
Uniqueness
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one is unique due to its specific dioxolo-quinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5aH-[1,3]dioxolo[4,5-h]quinolin-8-one |
InChI |
InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4,6H,5H2 |
InChI Key |
SGQVFZHDHBHWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=NC(=O)C=CC3C=C2 |
Origin of Product |
United States |
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